molecular formula C17H24N2O2S B11083110 2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one

2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one

Cat. No.: B11083110
M. Wt: 320.5 g/mol
InChI Key: FGPNHECIWNOVPM-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a piperidinyl-ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with piperidine and ethyl bromoacetate to form an intermediate. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-2-one
  • 2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-5-one

Uniqueness

2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiazolidinone ring, methoxyphenyl group, and piperidinyl-ethyl side chain sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H24N2O2S/c1-21-15-7-5-14(6-8-15)17-19(16(20)13-22-17)12-11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-13H2,1H3

InChI Key

FGPNHECIWNOVPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CCN3CCCCC3

Origin of Product

United States

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